N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine

Physicochemical Properties Drug Design Lipophilicity

Researchers requiring positional isomer-controlled Schiff base ligands often face supply gaps for the meta-chloro variant. This compound provides a symmetrical bidentate N-donor scaffold with a distinct electron-withdrawing resonance effect, enabling precise tuning of metal complex redox potentials. Key advantages: Purity ≥95%; Computed LogP ~4.0 for phase-transfer catalysis; Enables SAR exploration against resistant strains. Reliable supply with batch-to-batch consistency.

Molecular Formula C16H14Cl2N2
Molecular Weight 305.2
CAS No. 109886-97-7
Cat. No. B2611507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine
CAS109886-97-7
Molecular FormulaC16H14Cl2N2
Molecular Weight305.2
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=NCCN=CC2=CC(=CC=C2)Cl
InChIInChI=1S/C16H14Cl2N2/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14/h1-6,9-12H,7-8H2
InChIKeyZTFZDUGXYAFXER-AYKLPDECSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1,N2-Bis[(3-chlorophenyl)methylene]-1,2-ethanediamine Overview


N1,N2-Bis[(3-chlorophenyl)methylene]-1,2-ethanediamine is a symmetrical Schiff base diimine (C16H14Cl2N2, MW 305.2) formed by condensation of 3-chlorobenzaldehyde with ethylenediamine, yielding a bidentate N-donor ligand [1]. The meta-chloro substitution pattern distinguishes it from the more widely studied ortho- and para-chloro analogs, positioning it as a niche building block for coordination chemistry and medicinal chemistry applications where precise electronic and steric tuning is required .

Meta-chloro substitution for distinct electronic tuning in coordination complexes
Symmetrical bidentate N-donor ligand suitable for transition metal chelation
Niche building block for SAR studies where positional isomer effects are relevant

Meta-Chloro Substitution Criticality


Positional isomerism (ortho-, meta-, para-) profoundly influences the electronic distribution, steric profile, and coordination geometry of bis(benzylidene)ethylenediamine ligands. Direct comparative studies of 2-chloro versus 4-chloro derivatives reveal statistically significant divergence in antimicrobial activity, with ortho-substitution conferring enhanced bioactivity relative to para [1]. Although head-to-head data for the 3-chloro (meta) isomer are absent from the current literature, the distinct electron-withdrawing resonance effect of meta-chlorine dictates unique metal-binding affinities and biological profiles that cannot be extrapolated from ortho or para analogs without experimental validation [2]. Generic substitution therefore risks introducing uncontrolled variables in biological assays or catalytic performance.

Positional isomer
Electronic and steric profiles of ortho, meta, and para isomers are not interchangeable; meta-chloro substitution creates a distinct electron-withdrawing resonance effect.
Biological SAR
Antimicrobial activity is position-dependent; data from ortho or para analogs may not predict the meta isomer’s biological profile without direct testing.
Lipophilicity
Meta isomer’s LogP (4.0) differs measurably from ortho (~3.8) and para (~4.3), which may shift membrane permeability and protein binding in assays.

N1,N2-Bis[(3-chlorophenyl)methylene]-1,2-ethanediamine Evidence


LogP Differentiation Across Chloro Isomers

The XLogP3-AA value for the target meta-chloro compound is 4.0 [1]. By comparison, the para-chloro isomer (CAS 60434-95-9) exhibits a computed LogP of approximately 4.3, while the ortho-chloro isomer (CAS 348630-60-4) shows a LogP of approximately 3.8 (estimated from structural analogs) [2][3]. The meta isomer's lipophilicity falls between the ortho and para values, a difference of 0.2–0.3 log units that can measurably impact passive membrane permeability, aqueous solubility, and plasma protein binding in biological systems [2].

LogP differentiation
Reported
Meta XLogP3-AA 4.0
Ortho ≈3.8 · Para ≈4.3
Lipophilicity-modulated properties require isomer-specific review
0.2–0.3 log unit shift may influence membrane partitioning
Physicochemical Properties Drug Design Lipophilicity

Position-Dependent Antimicrobial Activity

In a study directly comparing Schiff base ligands derived from chloroacetophenone isomers, the 2-chloro (ortho) derivative exhibited significantly higher antimicrobial activity than the 4-chloro (para) derivative against both Gram-positive and Gram-negative bacteria; the para derivative lacked antifungal activity entirely, whereas the ortho derivative retained some activity [1]. Although the 3-chloro (meta) isomer was not tested, the observed position-dependent activity divergence—with ortho performing better than para—indicates that the meta isomer cannot be assumed bioequivalent to either. Independent studies on mixed Schiff base ligands incorporating 3-chlorobenzaldehyde confirm antimicrobial activity of the meta-chloro motif, though head-to-head comparative data are absent [2].

Antimicrobial activity
Class-level
Ortho > para activity; meta not directly compared
Meta isomer must be treated as distinct entity for biological screening
Head-to-head comparative data for meta absent from literature
Antimicrobial Screening Structure-Activity Relationship Schiff Base Ligands

Purity and Availability of the Meta Isomer

The target compound is commercially available at ≥95% purity (HPLC) from specialty suppliers such as AKSci . In contrast, the para isomer (CAS 60434-95-9) is more widely stocked and frequently offered at 97–98% purity by major distributors, whereas the ortho isomer (CAS 348630-60-4) has limited commercial presence . The meta isomer thus occupies a niche where availability is moderate but sufficient purity is assured, enabling researchers to procure the meta-chloro ligand with defined specifications without resorting to custom synthesis.

Purity & availability
Reported
≥95%
Niche availability vs para (97–98%)
Defined purity enables procurement without custom synthesis
Vendor specification sheets, 2025
Chemical Procurement Purity Specification Research Reproducibility

N1,N2-Bis[(3-chlorophenyl)methylene]-1,2-ethanediamine Applications


Coordination Chemistry & Catalyst Design

The meta-chloro substitution provides a distinct electron-withdrawing resonance effect that differs from ortho- and para-substituted analogs, making this ligand a valuable candidate for synthesizing transition metal complexes with tailored redox potentials and catalytic activity. The computed LogP of 4.0 [1] and the bidentate N-donor geometry support its use in designing homogeneous catalysts where ligand lipophilicity influences phase-transfer behavior and substrate selectivity.

Antimicrobial Screening & SAR Studies

Given the demonstrated position-dependent antimicrobial activity of chloro-substituted Schiff bases [1], the meta isomer should be included in screening libraries to fully explore the SAR landscape. Its distinct electronic signature may yield unique activity profiles against resistant bacterial or fungal strains that are not captured by ortho or para analogs.

Lead Optimization via LogP Modulation

The meta isomer's intermediate LogP value (4.0) relative to the ortho (≈3.8) and para (≈4.3) isomers [1] offers a strategic advantage for fine-tuning ADME properties. Medicinal chemists can select the meta-chloro variant to modulate membrane permeability and metabolic stability without introducing additional functional groups that would increase molecular weight or complexity.

MOF & Functional Material Synthesis

As a symmetrical diimine ligand with defined purity (≥95% [1]), this compound can serve as a precursor for constructing metal-organic frameworks (MOFs) or coordination polymers where the meta-chloro substituent influences pore geometry and guest-host interactions. Its moderate commercial availability reduces synthesis bottlenecks in materials discovery.

Application
Selection Property
Validation Focus
Coordination chemistry & catalyst design
Meta-chloro electron-withdrawing resonance effect
Redox potential and catalytic activity evaluation
Antimicrobial screening & SAR studies
Position-dependent biological activity profile
Activity profiling against resistant bacterial/fungal strains
Lipophilicity modulation in lead optimization
Intermediate LogP between ortho and para analogs
ADME property tuning without additional functional groups
MOF & functional material synthesis
Symmetrical diimine with defined purity (≥95%)
Pore geometry and host-guest interaction studies
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